molecular formula C12H14BrNO B1456949 4-Bromo-2-(pentyloxy)benzonitrile CAS No. 1191055-82-9

4-Bromo-2-(pentyloxy)benzonitrile

Cat. No. B1456949
M. Wt: 268.15 g/mol
InChI Key: FGERVAFNJHNURW-UHFFFAOYSA-N
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Description

“4-Bromo-2-(pentyloxy)benzonitrile” is a biochemical compound with the molecular formula C12H14BrNO and a molecular weight of 268.15 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “4-Bromo-2-(pentyloxy)benzonitrile” consists of a benzene ring with a bromine atom, a pentyloxy group, and a nitrile group attached . The exact 3D structure can be computed from the molecular formula .


Physical And Chemical Properties Analysis

The boiling point of “4-Bromo-2-(pentyloxy)benzonitrile” is predicted to be 345.2±22.0 °C .

Scientific Research Applications

Environmental Pollution and Degradation Pathways

Benzonitrile herbicides, including bromoxynil, have been studied for their environmental fate, specifically their microbial degradation in soil and subsurface environments. These studies highlight the mechanisms through which these compounds are broken down by microorganisms, resulting in the accumulation of persistent metabolites. The research provides insights into the degradation pathways, rates, and the diversity of degrader organisms involved in this process (Holtze, Sørensen, Sørensen, & Aamand, 2008).

Chemical Synthesis and Structure Analysis

The synthesis and structural elucidation of compounds related to 4-Bromo-2-(pentyloxy)benzonitrile have been extensively studied. For example, research on the vibrational spectra of 4-bromo benzonitrile using density functional theory (DFT) provides critical insights into the molecular structure and properties of such compounds. These studies are fundamental for understanding the physical and chemical behavior of benzonitriles in various applications (Krishnakumar, Surumbarkuzhali, & Muthunatesan, 2009).

Antitumor Activity and DNA Binding

Research has also been conducted on the antitumor activity of benzonitrile derivatives. For instance, a study on the synthesis and dft study of a new thiazole–pyridine anchored NNN donor and its cobalt(II) complex demonstrated potential antitumor activity against U937 cancer cells. This highlights the therapeutic potential of benzonitrile derivatives in cancer treatment and their ability to interact with DNA (Bera et al., 2021).

Future Directions

“4-Bromo-2-(pentyloxy)benzonitrile” could potentially be used in the synthesis of amidino ureas having antimalarial activity . Additionally, it has been used in the effective surface passivation to enhance the performance of perovskite solar cells .

properties

IUPAC Name

4-bromo-2-pentoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c1-2-3-4-7-15-12-8-11(13)6-5-10(12)9-14/h5-6,8H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGERVAFNJHNURW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=CC(=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(pentyloxy)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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